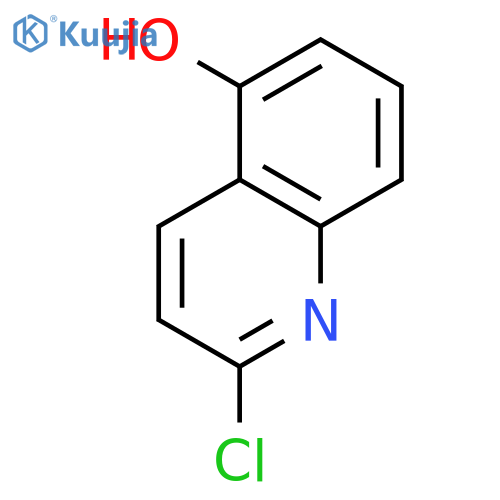Cas no 124467-35-2 (2-Chloroquinolin-5-ol)

2-Chloroquinolin-5-ol 化学的及び物理的性質
名前と識別子
-
- 2-Chloroquinolin-5-ol
- 2-chloro-5-Quinolinol
- 5-Quinolinol, 2-chloro-
- AM20050727
- 2-Chloro-quinolin-5-ol
- 2-chloro-5-hydroxyquinoline
- EN300-124091
- SB67662
- 2-Chloro-5-hydroxy-quinoline
- A24360
- 124467-35-2
- AKOS015999843
- SCHEMBL1615737
- MVDHRGKTFBOLDA-UHFFFAOYSA-N
- 2-chloro-1H-quinolin-5-one
- 5-hydroxy-2-chloroquinoline
- DTXSID00447193
-
- MDL: MFCD18086931
- インチ: InChI=1S/C9H6ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H
- InChIKey: MVDHRGKTFBOLDA-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC(=CC=C2C(=C1)O)Cl
計算された属性
- せいみつぶんしりょう: 179.0137915g/mol
- どういたいしつりょう: 179.0137915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 33.1Ų
2-Chloroquinolin-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-124091-2.5g |
2-chloroquinolin-5-ol |
124467-35-2 | 95% | 2.5g |
$2912.0 | 2023-06-08 | |
| Enamine | EN300-124091-10.0g |
2-chloroquinolin-5-ol |
124467-35-2 | 95% | 10g |
$6390.0 | 2023-06-08 | |
| Enamine | EN300-124091-0.5g |
2-chloroquinolin-5-ol |
124467-35-2 | 95% | 0.5g |
$1158.0 | 2023-06-08 | |
| Enamine | EN300-124091-0.25g |
2-chloroquinolin-5-ol |
124467-35-2 | 95% | 0.25g |
$735.0 | 2023-06-08 | |
| Enamine | EN300-124091-0.05g |
2-chloroquinolin-5-ol |
124467-35-2 | 95% | 0.05g |
$344.0 | 2023-06-08 | |
| Enamine | EN300-124091-250mg |
2-chloroquinolin-5-ol |
124467-35-2 | 95.0% | 250mg |
$735.0 | 2023-10-02 | |
| A2B Chem LLC | AA28395-250mg |
2-Chloroquinolin-5-ol |
124467-35-2 | 95% | 250mg |
$809.00 | 2024-04-20 | |
| Aaron | AR000MRB-5g |
5-Quinolinol, 2-chloro- |
124467-35-2 | 95% | 5g |
$5950.00 | 2023-12-16 | |
| 1PlusChem | 1P000MIZ-1g |
5-Quinolinol, 2-chloro- |
124467-35-2 | 95% | 1g |
$1898.00 | 2024-07-10 | |
| A2B Chem LLC | AA28395-50mg |
2-Chloroquinolin-5-ol |
124467-35-2 | 95% | 50mg |
$398.00 | 2024-04-20 |
2-Chloroquinolin-5-ol 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
2-Chloroquinolin-5-olに関する追加情報
Introduction to 2-Chloroquinolin-5-ol (CAS No: 124467-35-2)
2-Chloroquinolin-5-ol, with the chemical formula C₉H₅ClNO₂, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the quinoline class, which has long been recognized for its broad spectrum of biological activities. The presence of a chlorine substituent at the 2-position and a hydroxyl group at the 5-position imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure, characterized by a fused benzene and pyridine ring system, provides a privileged scaffold for further derivatization. This structural motif is commonly found in many pharmacologically relevant agents, including antimalarials, antibacterial agents, and anticancer drugs. The 2-chloroquinolin-5-ol scaffold allows for diverse modifications at multiple positions, enabling the exploration of novel chemical entities with enhanced therapeutic potential.
In recent years, there has been growing interest in quinoline derivatives due to their demonstrated efficacy against various diseases. Specifically, 2-chloroquinolin-5-ol has been investigated for its potential applications in the development of new drugs targeting infectious diseases and cancer. The chlorine atom at the 2-position serves as a versatile handle for further functionalization, while the hydroxyl group at the 5-position can participate in hydrogen bonding interactions, influencing both solubility and binding affinity.
One of the most compelling aspects of 2-chloroquinolin-5-ol is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors of enzymes involved in pathogenic processes. For instance, studies have shown that derivatives of 2-chloroquinolin-5-ol can interact with specific protein targets, modulating biological pathways relevant to disease progression. This has opened up new avenues for drug discovery, particularly in the context of resistant strains of pathogens and aggressive cancer cell lines.
The synthesis of 2-chloroquinolin-5-ol typically involves multi-step organic transformations starting from readily available quinoline precursors. The introduction of the chlorine atom is often achieved through chlorination reactions, while the hydroxyl group can be incorporated via oxidation or hydrolysis methods. These synthetic strategies highlight the compound's accessibility and utility in medicinal chemistry workflows.
Recent advances in computational chemistry have further enhanced the understanding of 2-chloroquinolin-5-ol's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets at an atomic level. These insights are crucial for designing more effective derivatives with improved pharmacokinetic properties and reduced side effects.
The pharmacological profile of 2-chloroquinolin-5-ol has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits promising activity against various disease models. Notably, its ability to disrupt essential cellular processes in pathogens makes it a candidate for treating infections caused by drug-resistant microorganisms. Additionally, its interactions with cancer cell signaling pathways have prompted investigations into its potential as an anticancer agent.
In conclusion, 2-chloroquinolin-5-ol (CAS No: 124467-35-2) represents a significant compound in pharmaceutical research due to its versatile structural framework and broad biological activity. Its role as a key intermediate in drug development underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in the quest for novel therapeutic agents.
124467-35-2 (2-Chloroquinolin-5-ol) 関連製品
- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)
- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)
- 2361640-17-5(1-(1,3,4,5-Tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)-2-propen-1-one)
- 1270528-16-9(2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol)
- 72228-39-8(2-(1-methyl-1H-indol-3-yl)propanoic Acid)
- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)
- 394229-70-0(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide)
- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)
- 865286-52-8(3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
